molecular formula C21H30O4 B12000005 Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Cat. No.: B12000005
M. Wt: 346.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-UHFFFAOYSA-N
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Description

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- is a steroid compound with significant biological and chemical importance It is a derivative of progesterone and is known for its role in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- typically involves multiple steps starting from progesterone One common method includes the hydroxylation of progesterone at the 11 and 21 positions This can be achieved using specific reagents and catalysts under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve biotechnological approaches, such as microbial transformation. Certain microorganisms have the ability to selectively hydroxylate steroids, making them useful for the large-scale production of hydroxylated steroid derivatives. This method is advantageous due to its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce diols.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroid derivatives.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and immunosuppressive properties, making it a potential candidate for treating conditions like rheumatoid arthritis and lupus.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of various genes involved in inflammation and immune response. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.

Comparison with Similar Compounds

Similar Compounds

    Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-: Another hydroxylated derivative of progesterone with similar biological activities.

    Pregn-4-ene-3,20-dione, 11beta,17alpha,21-trihydroxy-, 21 acetate: A trihydroxylated derivative with additional functional groups that may enhance its biological activity.

Uniqueness

Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)- is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to modulate immune responses and inflammation makes it particularly valuable in medical research and therapeutic applications.

Properties

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXVFTZEKFJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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